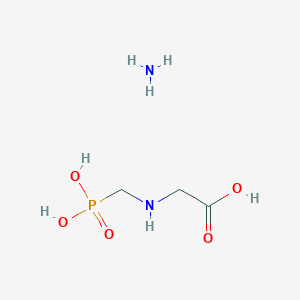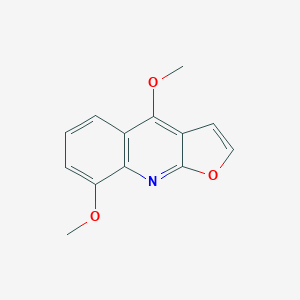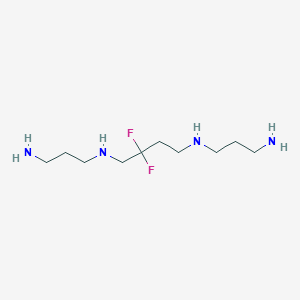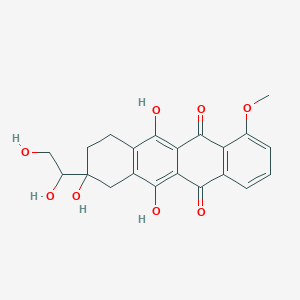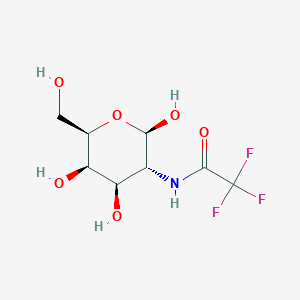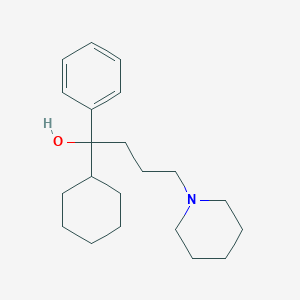
Hexahydrodifenidol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexahydrodifenidol (HHDP) is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. HHDP has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用机制
Hexahydrodifenidol is a potent muscarinic receptor antagonist that binds to the M1, M2, and M3 subtypes of muscarinic receptors. It inhibits the binding of acetylcholine to these receptors and blocks the downstream signaling pathways. Hexahydrodifenidol also inhibits the release of acetylcholine from cholinergic neurons and reduces the activity of the cholinergic system.
生化和生理效应
Hexahydrodifenidol has a wide range of biochemical and physiological effects. It reduces the secretion of gastric acid, inhibits the contraction of smooth muscle, and decreases the production of mucus in the respiratory tract. Hexahydrodifenidol also reduces the heart rate, dilates the blood vessels, and decreases the blood pressure. In the central nervous system, Hexahydrodifenidol reduces the release of dopamine and other neurotransmitters and impairs cognitive function.
实验室实验的优点和局限性
Hexahydrodifenidol has several advantages for lab experiments. It is a potent and selective muscarinic receptor antagonist that can be used to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol is also stable and can be stored for long periods without degradation. However, Hexahydrodifenidol has some limitations for lab experiments. It has a short half-life and must be administered frequently to maintain its effects. Hexahydrodifenidol also has some side effects, such as dry mouth, blurred vision, and constipation, which may affect the results of the experiments.
未来方向
There are several future directions for the use of Hexahydrodifenidol in scientific research. One direction is to study the effects of Hexahydrodifenidol on the immune system and inflammation. Hexahydrodifenidol has been shown to reduce the production of pro-inflammatory cytokines and may have potential as an anti-inflammatory agent. Another direction is to investigate the effects of Hexahydrodifenidol on the gut-brain axis and the microbiome. Hexahydrodifenidol has been shown to affect the gut microbiota and may have implications for the treatment of gastrointestinal disorders. Finally, Hexahydrodifenidol can be used to study the mechanisms of action of other drugs that interact with the cholinergic system, such as Alzheimer's disease drugs and antipsychotic drugs.
Conclusion
In conclusion, Hexahydrodifenidol is a potent muscarinic receptor antagonist that is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. Hexahydrodifenidol has been synthesized using different methods, and its mechanism of action has been extensively studied. Hexahydrodifenidol has a wide range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are also several future directions for the use of Hexahydrodifenidol in scientific research.
合成方法
Hexahydrodifenidol can be synthesized using different methods, including the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrachloroethane in the presence of aluminum chloride, the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetrabromoethane in the presence of aluminum chloride, and the reaction of 1,5-cyclooctadiene with 1,1,2,2-tetraiodoethane in the presence of aluminum chloride. The yield of Hexahydrodifenidol using these methods ranges from 20% to 50%.
科学研究应用
Hexahydrodifenidol is widely used in scientific research to study the role of acetylcholine in various physiological and pathological processes. It has been used to investigate the effects of acetylcholine on the cardiovascular system, respiratory system, gastrointestinal system, urinary system, and central nervous system. Hexahydrodifenidol has also been used to study the mechanisms of action of other drugs that interact with the cholinergic system.
属性
CAS 编号 |
113010-69-8 |
|---|---|
产品名称 |
Hexahydrodifenidol |
分子式 |
C21H33NO |
分子量 |
315.5 g/mol |
IUPAC 名称 |
1-cyclohexyl-1-phenyl-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H33NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-10,13-18H2 |
InChI 键 |
ILHSFCNKNNNPRN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
规范 SMILES |
C1CCC(CC1)C(CCCN2CCCCC2)(C3=CC=CC=C3)O |
同义词 |
hexahydro-diphenidol hexahydrodifenidol hexahydrodiphenidol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



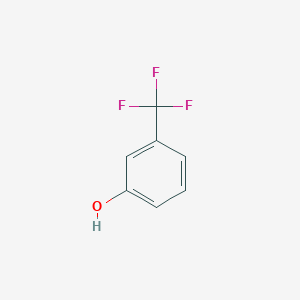
![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
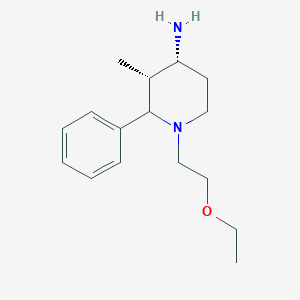
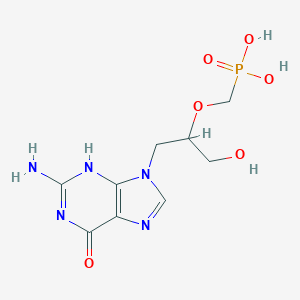
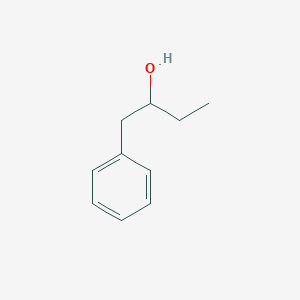
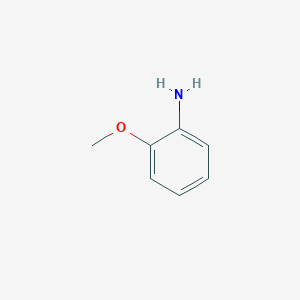
![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)
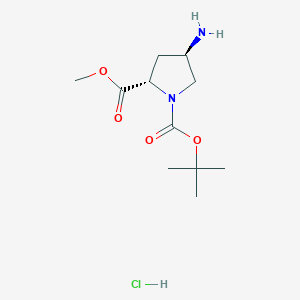
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
